

# Application Notes and Protocols for NIR-II Microscopy in Cellular Imaging

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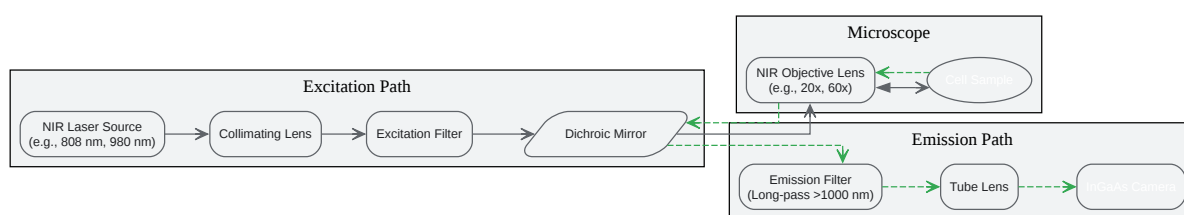
## Introduction to NIR-II Microscopy for Cellular Imaging

The second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, offers significant advantages for cellular imaging compared to traditional visible and first near-infrared (NIR-I) fluorescence microscopy.<sup>[1][2]</sup> By operating at longer wavelengths, NIR-II microscopy minimizes photon scattering and tissue autofluorescence, leading to a higher signal-to-background ratio, deeper tissue penetration, and enhanced spatial resolution.<sup>[1]</sup> These characteristics make it an invaluable tool for studying complex cellular processes with exceptional precision, both in vitro and in vivo.<sup>[1]</sup>

Recent advancements in the development of bright and photostable NIR-II fluorophores, including organic dyes, quantum dots, and fluorescent proteins, have expanded the applications of this technology in cellular biology.<sup>[1]</sup> Researchers can now visualize and track specific biomarkers, monitor drug delivery, and study dynamic cellular events in real-time with unprecedented clarity.<sup>[1]</sup> These application notes provide detailed protocols and a summary of quantitative data to facilitate the adoption of NIR-II microscopy for cellular imaging in your research.

## Core Components of a NIR-II Cellular Microscopy Setup

A typical NIR-II microscope for cellular imaging is comprised of several key components. Below is a diagram illustrating a standard setup.



Basic NIR-II Microscopy Setup for Cellular Imaging

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Caption: A schematic of a standard NIR-II wide-field fluorescence microscope for cellular imaging.

## Quantitative Data of NIR-II Fluorophores for Cellular Imaging

The choice of a suitable NIR-II fluorophore is critical for successful cellular imaging. The following table summarizes the properties of several commonly used probes.

Fluorophore Type	Example Probe	Excitation (nm)	Emission (nm)	Quantum Yield (%)	Brightness ( $M^{-1}cm^{-1}$ )	Notes on Cellular Applications
Organic Dyes	ICG	~780	>900	Low	Moderate	FDA-approved, but has low photostability.[2] Can be encapsulated for improved stability.
IR-1048 derivative	~808	>1000	-	-	Used in activatable probes for detecting enzyme activity (e.g., caspase-3).	
4TPE-TB NPs	~980	>1300	Moderate	High	Good photostability and used for combined imaging and photothermal therapy. Negligible cytotoxicity at imaging	

concentrations.<sup>[3]</sup>

Quantum Dots	Ag <sub>2</sub> S QDs	~808	>1100	High	High	High photostability, suitable for long-term tracking. Biocompatibility should be assessed for each formulation.
PbS/CdS CSQDs	~1319	1500-1700	High	Very High	Used for deep-tissue in vivo cellular imaging.	
Fluorescent Proteins	IRFP1032	~1008	~1032	~0.84	3.4 x 10 <sup>4</sup>	Genetically encodable for specific protein tracking.

## Experimental Protocols

### Protocol 1: General Staining of Live Cells with NIR-II Probes

This protocol provides a general guideline for staining live cells with NIR-II fluorescent probes. Optimization of probe concentration and incubation time is recommended for each cell line and probe.

#### Materials:

- Live cells cultured on glass-bottom dishes or chamber slides
- NIR-II fluorescent probe stock solution (e.g., in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), pH 7.4
- Probenecid (optional, for organic anion transporter-expressing cells to improve dye retention)

#### Procedure:

- **Cell Seeding:** Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 50-70%).
- **Probe Preparation:** Prepare the staining solution by diluting the NIR-II probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 0.1 to 10  $\mu\text{g/mL}$ ).
- **Cell Staining:** Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
- **Incubation:** Incubate the cells with the staining solution for a specific duration (typically 15-60 minutes) at 37°C in a CO<sub>2</sub> incubator. The optimal incubation time will vary depending on the probe and cell type.
- **Washing:** After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove unbound probes.
- **Imaging:** Add fresh, pre-warmed complete cell culture medium to the cells. The cells are now ready for imaging on the NIR-II microscope.

## Protocol 2: NIR-II Microscopy Imaging of Stained Cells

#### Instrumentation and Settings:

- Microscope: An inverted microscope equipped for NIR-II fluorescence imaging.
- Excitation Source: A laser line appropriate for the chosen NIR-II probe (e.g., 808 nm, 980 nm).
- Objective Lens: A high numerical aperture (NA) objective corrected for NIR wavelengths (e.g., 20x NA > 0.7, 60x oil immersion NA > 1.2).
- Filters: An excitation filter to clean up the laser line, a dichroic mirror to separate excitation and emission light, and a long-pass emission filter to block stray excitation light and autofluorescence (e.g., >1000 nm).
- Detector: A sensitive InGaAs camera.

#### Imaging Procedure:

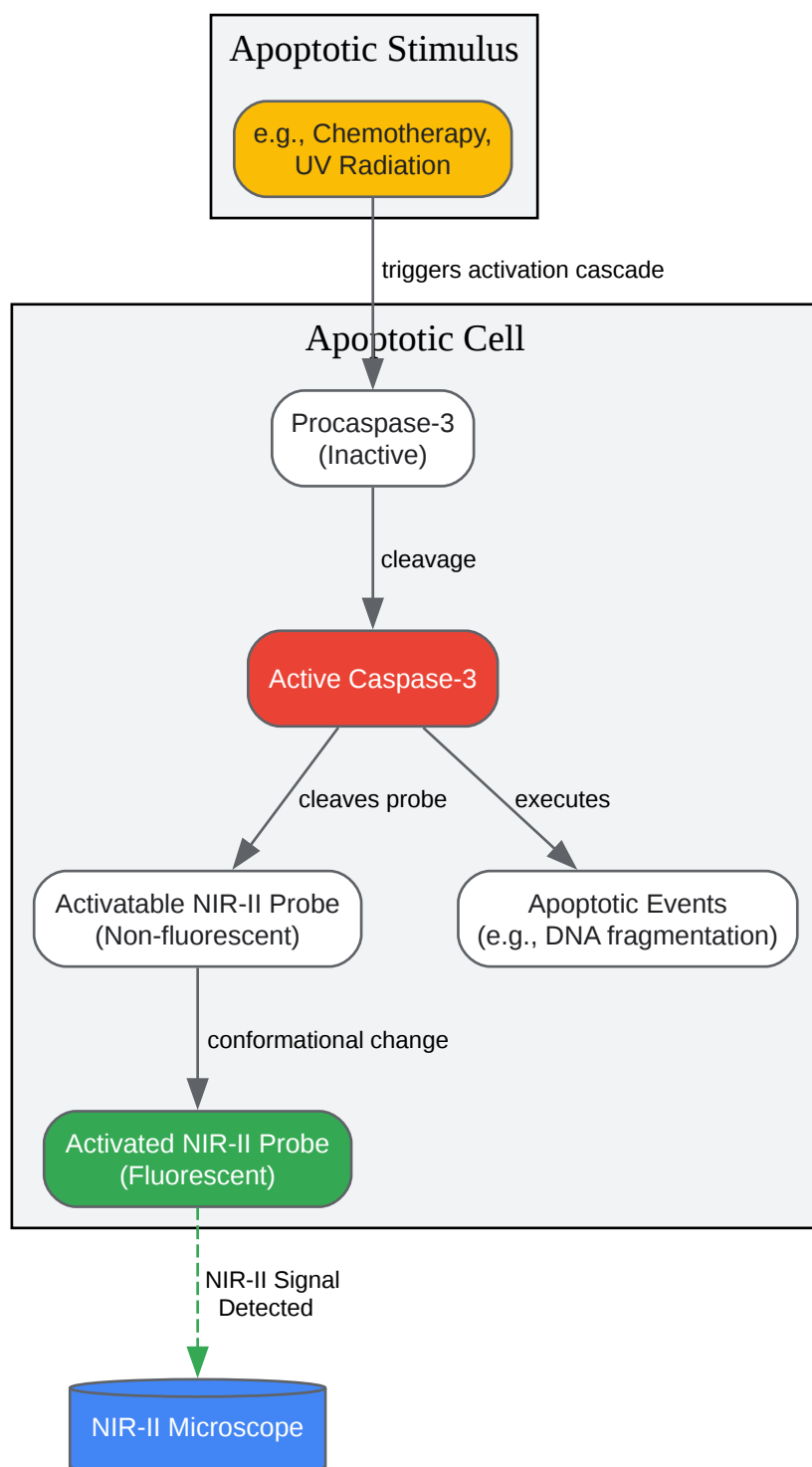
- System Power-Up: Turn on the laser, camera, and microscope components. Allow the laser to warm up for stable output.
- Sample Placement: Place the dish with the stained cells on the microscope stage.
- Focusing: Using brightfield or DIC, locate and focus on the cells of interest.
- Fluorescence Imaging:
  - Switch to the fluorescence imaging mode.
  - Set the InGaAs camera parameters. Start with a moderate exposure time (e.g., 50-200 ms) and adjust as needed.
  - Adjust the laser power to the minimum level required to obtain a good signal-to-noise ratio, in order to minimize phototoxicity and photobleaching.
  - Acquire images. For time-lapse imaging of dynamic processes, determine the optimal frame rate that captures the event without excessive light exposure.

# Visualizing Cellular Processes and Signaling Pathways

NIR-II microscopy is a powerful tool for visualizing dynamic cellular events. Below are examples of how it can be applied to study specific biological processes, illustrated with diagrams.

## Caspase-3 Activation during Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process. Caspase-3 is a key executioner enzyme in this pathway. Activatable NIR-II probes can be designed to fluoresce only in the presence of active caspase-3, allowing for real-time imaging of apoptosis.



Imaging Caspase-3 Activity with an Activatable NIR-II Probe

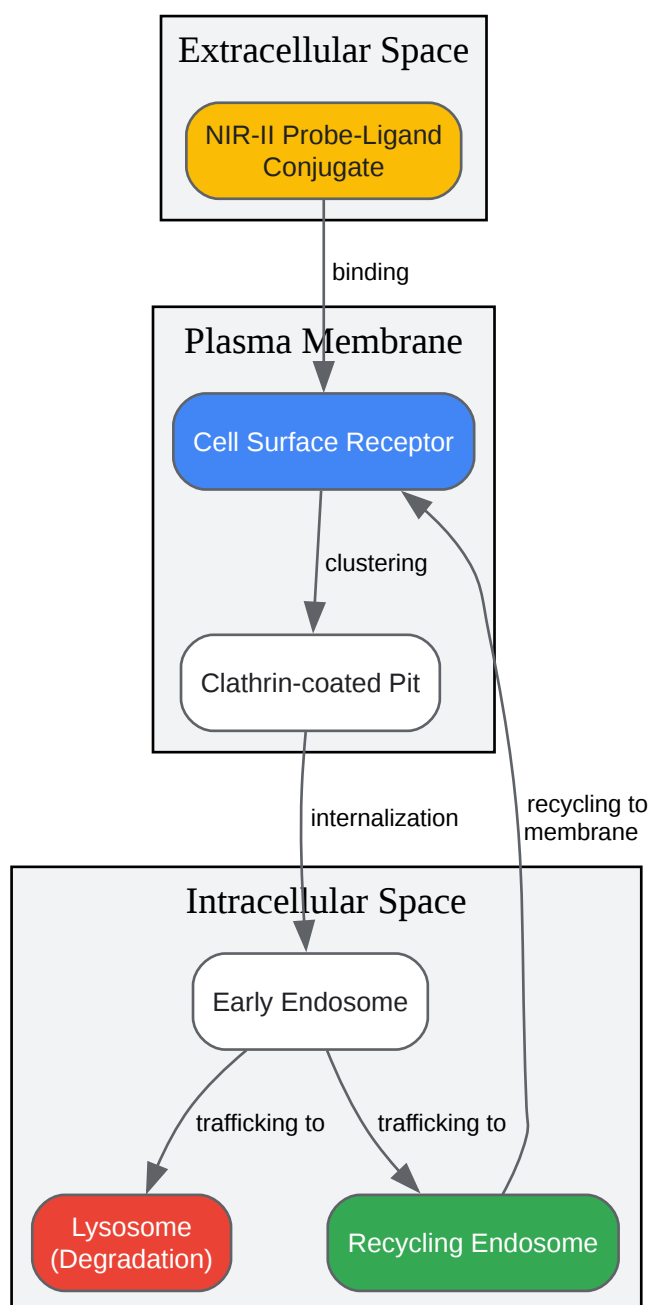
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Caption: Workflow for detecting caspase-3 activation in apoptotic cells using a NIR-II probe.



## Visualizing Receptor-Mediated Endocytosis

Receptor-mediated endocytosis is a crucial process for cellular communication and nutrient uptake. NIR-II probes can be conjugated to ligands that bind to specific cell surface receptors, allowing for the tracking of the internalization and trafficking of these receptors.



Tracking Receptor-Mediated Endocytosis with a NIR-II Probe

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Caption: A generalized pathway of receptor-mediated endocytosis tracked with a ligand-conjugated NIR-II probe.

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